molecular formula C14H25NO5 B8193002 (3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8193002
M. Wt: 287.35 g/mol
InChI Key: LZJMMBXWYYRLSM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and tert-butoxycarbonyl groups. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Protection of Functional Groups: Functional groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during the synthesis.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced through selective oxidation reactions.

    Final Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylate
  • (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)oxycyclohexanecarboxylic acid ethyl ester

Uniqueness

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in enzyme inhibition.

Properties

IUPAC Name

ditert-butyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJMMBXWYYRLSM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.